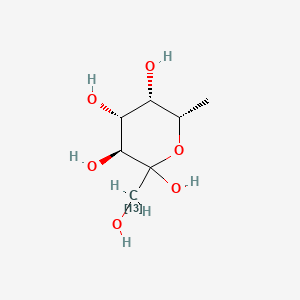

L-Fucose-1-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-[1-13C]Fucose is a labeled form of L-fucose, a six-carbon deoxy sugar that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells. The labeling with carbon-13 isotope allows for detailed metabolic studies using nuclear magnetic resonance spectroscopy and mass spectrometry. L-fucose plays a significant role in various biological processes, including cell-cell adhesion, immune response, and microbial interactions in the gut .

Applications De Recherche Scientifique

Applications antitumorales

L-Fucose-1-13C a montré un potentiel dans la thérapie antitumorale. Son incorporation dans les cellules cancéreuses peut être utilisée pour surveiller et étudier les modifications de la glycosylation qui se produisent dans les cellules tumorales . Cela peut aider à comprendre le microenvironnement tumoral et à développer des thérapies ciblées.

Santé gastro-intestinale

La recherche indique que le this compound peut soulager les maladies intestinales en influençant le microbiote intestinal . Il peut servir de biomarqueur pour la santé intestinale et contribuer au développement de thérapies prébiotiques.

Émulsifiant dans l'industrie alimentaire

Dans l'industrie alimentaire, le this compound peut être utilisé comme émulsifiant en raison de ses propriétés uniques . Il peut aider à créer des produits alimentaires stables et à améliorer la durée de conservation et la qualité des aliments.

Aliments fonctionnels

Le this compound est utilisé dans les aliments fonctionnels pour ses bienfaits pour la santé . Il peut améliorer la valeur nutritionnelle des aliments et soutenir les compléments alimentaires visant à améliorer la santé et le bien-être.

Soins de la peau anti-âge

Le composé a des applications dans les produits de soins de la peau anti-âge. Son rôle dans l'hydratation et l'élasticité de la peau en fait un composant précieux dans les formulations cosmétiques .

Neurotransmission et santé cognitive

This compound a été identifié comme un neuromodulateur monosaccharide qui améliore la neurotransmission excitatrice et la potentialisation à long terme dans le cerveau . Cela ouvre des possibilités pour son utilisation dans le traitement des troubles neurologiques tels que la maladie d'Alzheimer.

Immunomodulation

This compound peut polariser les cellules myéloïdes immatures vers des sous-ensembles spécifiques de cellules dendritiques, améliorant l'absorption et le traitement des antigènes . Cela a des implications pour le développement de vaccins et les immunothérapies.

Outils de biosensibilisation et de diagnostic

La structure unique du composé lui permet d'être utilisé dans des applications de biosensibilisation pour détecter divers processus biologiques . Il peut faire partie d'outils de diagnostic qui surveillent les conditions de santé ou la présence de biomarqueurs spécifiques.

Mécanisme D'action

Target of Action

L-Fucose-1-13C primarily targets dendritic cells (DCs) , specifically cDC1 and moDC subsets . Dendritic cells are central initiators of immune responses in the body, playing a crucial role in the detection of tumor antigens, recruitment of adaptive immune cells to the tumor microenvironment, and elimination of pre-malignant and early-stage tumor cells .

Mode of Action

This compound interacts with its targets by polarizing immature myeloid cells towards specific DC subsets . In vitro, this compound treatment enhances antigen uptake and processing of DCs . This interaction results in an increase in the stimulation of T cell populations .

Biochemical Pathways

This compound affects the fucosylation pathway in mammalian cells . Fucosylated glycans are constructed by fucosyltransferases, which require the substrate GDP-fucose . Two pathways for the synthesis of GDP-fucose operate in mammalian cells: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway .

Result of Action

The result of this compound’s action is an enhancement of the immunostimulatory activity of dendritic cells . This leads to an increase in the stimulation of T cell populations , which can have significant implications for immune response, particularly in the context of cancer immunotherapy .

Analyse Biochimique

Biochemical Properties

L-Fucose-1-13C plays a significant role in biochemical reactions. It is metabolized by gut microorganisms, which produce short-chain fatty acids that are absorbed by epithelial cells and used as energy sources or signaling molecules . The carbon flux in this compound metabolism by gut microorganisms is distinct from that in other sugar metabolisms because of cofactor imbalance and low efficiencies in energy synthesis of this compound metabolism .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. For instance, it can be used to enhance the immunostimulatory activity of dendritic cells (DCs). This compound polarizes immature myeloid cells towards specific DC subsets, specifically cDC1 and moDC subsets . In vitro, this compound treatment enhances antigen uptake and processing of DCs .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. For instance, this compound-treated DCs increase stimulation of T cell populations . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to promote neurogenesis and gliogenesis derived from enteric neural precursor cells by inhibiting the SMAD2 signaling, thus facilitating enteric nervous system regeneration and gastrointestinal motility recovery in type 1 diabetic mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by gut microorganisms into short-chain fatty acids . The metabolic steps of the fuculose-1-phosphate pathway are also involved in the metabolism of this compound .

Transport and Distribution

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-[1-13C]Fucose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. One common method involves the enzymatic conversion of L-fuculose to L-fucose using fucose isomerase. The optimal conditions for this reaction are typically around 40°C and pH 10, with manganese ions as cofactors .

Industrial Production Methods: Industrial production of L-[1-13C]Fucose often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are designed to overproduce L-fucose by optimizing metabolic pathways and fermentation conditions. The product is then purified using techniques such as high-performance liquid

Propriétés

IUPAC Name |

(3S,4R,5S,6S)-2-(hydroxy(113C)methyl)-6-methyloxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-3-4(9)5(10)6(11)7(12,2-8)13-3/h3-6,8-12H,2H2,1H3/t3-,4+,5+,6-,7?/m0/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDAKKGEZOUGCL-HDNRTSKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)([13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

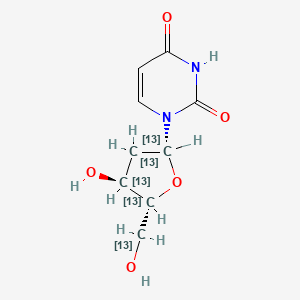

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)

![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)

![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)